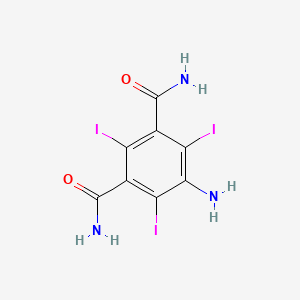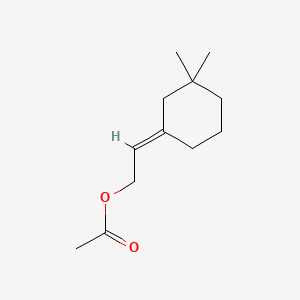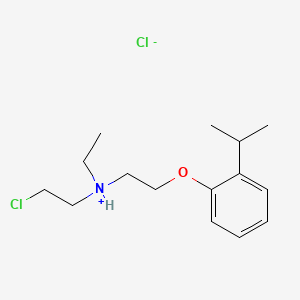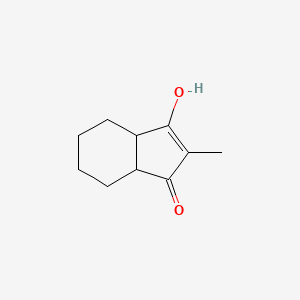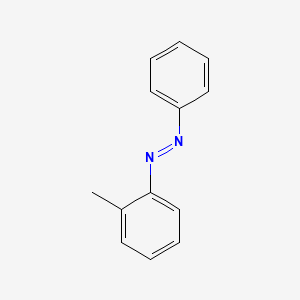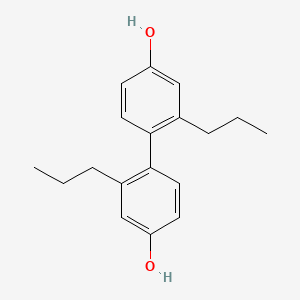
4,4'-Biphenyldiol, 2,2'-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenyldiol, 2,2’-dipropyl- is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl ring, and two propyl groups are attached to the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldiol, 2,2’-dipropyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl undergoes functionalization to introduce hydroxyl groups at the 4 and 4’ positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 4,4’-Biphenyldiol, 2,2’-dipropyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Biphenyldiol, 2,2’-dipropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
4,4’-Biphenyldiol, 2,2’-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 4,4’-Biphenyldiol, 2,2’-dipropyl- involves its interaction with molecular targets through its hydroxyl and propyl groups. These functional groups enable the compound to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
4,4’-Biphenyldiol: Lacks the propyl groups, making it less hydrophobic.
2,2’-Biphenyldiol: Has hydroxyl groups at different positions, affecting its reactivity and properties.
4,4’-Dihydroxybiphenyl: Similar structure but without the propyl groups.
Uniqueness: 4,4’-Biphenyldiol, 2,2’-dipropyl- is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
63992-31-4 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-2-propylphenyl)-3-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
Clé InChI |
UOZBIIYQAXBZNK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


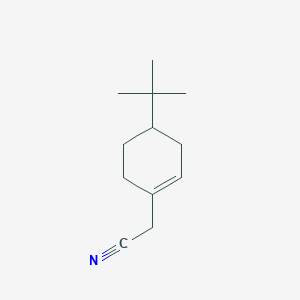

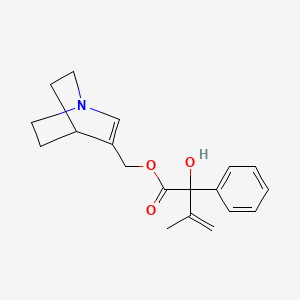
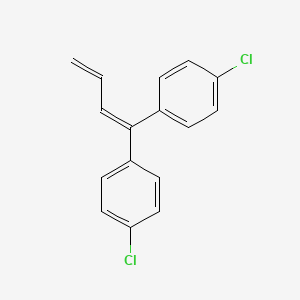
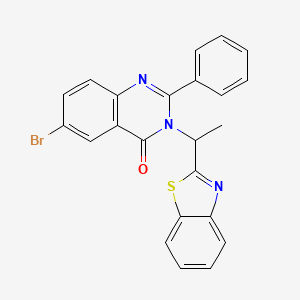
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
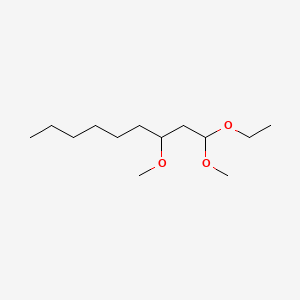
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
